5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one
Description
Historical Context of Benzothiazole-Pyrrolone Scaffolds
The benzothiazole nucleus first entered medicinal chemistry prominence following Heinrich Debus' 1889 synthesis, though its therapeutic potential remained unexplored until mid-20th century investigations into antimicrobial agents. Parallel developments in pyrrolone chemistry emerged from natural product isolation studies, particularly those involving microbial metabolites with β-lactam-like reactivity. The conceptual fusion of these systems gained traction in the 1990s as combinatorial chemistry enabled systematic exploration of hybrid pharmacophores.
Early hybrid designs focused on appending benzothiazole moieties to pyrrolidinone scaffolds, but the discovery of enhanced π-π stacking interactions in planar fused systems redirected synthetic efforts toward angular annulation patterns. This evolutionary trajectory mirrors broader trends in heterocyclic drug design, where isosteric replacements of oxygen with sulfur atoms (furan→thiophene→benzothiazole) systematically modulated electronic profiles and target affinity.
Structural Evolution of Heterocyclic Hybrids
Modern benzothiazole-pyrrolone hybrids exhibit three primary structural motifs:
- Spirocyclic systems (e.g., 7-azabenzothiazolo[3,2-a]pyrrolizinones)
- Angular fused systems (e.g., pyrrolo[2,1-b]benzothiazoles)
- Appended systems (e.g., N-phenethyl pyrrolones with C4 benzothiazole substituents)
The target compound exemplifies the third category, combining a 1-phenethyl-1H-pyrrol-3(2H)-one core with C4 benzo[d]thiazol-2-yl substitution. This architecture preserves the planarity of benzothiazole's 6-π electron system while introducing torsional flexibility through the phenethyl side chain. Comparative molecular field analysis (CoMFA) studies suggest such hybrids achieve optimal balance between membrane permeability (LogP ≈2.8-3.5) and target engagement (IC~50~ <10 μM).
Significance in Medicinal Chemistry Research
Benzothiazole-pyrrolone hybrids address three critical challenges in contemporary drug discovery:
- Multi-target engagement : The benzothiazole moiety exhibits inherent affinity for kinase ATP pockets, while the pyrrolone carbonyl participates in hydrogen-bonding interactions with catalytic residues.
- Metabolic stability : Sulfur-containing heterocycles demonstrate enhanced resistance to cytochrome P450-mediated oxidation compared to oxygen analogs.
- Synthetic tractability : Recent advances in one-pot annulation protocols enable efficient construction of the hybrid core from commercially available 2-aminothiophenols and β-keto esters.
Structure-activity relationship (SAR) studies reveal that C5 amino substitution on the pyrrolone ring, as seen in the target compound, enhances water solubility (clogP reduction ≈0.8 units) without compromising membrane diffusion kinetics. This strategic positioning of hydrophilic/hydrophobic groups exemplifies modern bioisosteric replacement strategies.
Conceptual Framework for Heterocyclic Drug Design
The design rationale for 5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one incorporates four key principles:
- Electronic complementarity : Benzothiazole's electron-withdrawing nature (Hammett σ~m~ +0.64) balances pyrrolone's electron-donating character, creating dipole moments favorable for target binding.
- Conformational restriction : The phenethyl side chain adopts a gauche conformation that pre-organizes the molecule for target engagement, reducing entropy penalties upon binding.
- Pharmacophore orthogonality : Spatial separation of the C4 benzothiazole and C5 amino groups enables simultaneous interaction with distinct binding subsites.
- Metabolic shielding : The benzo-fused thiazole structure protects the reactive enone system from hepatic reduction, addressing a common limitation of simple pyrrolones.
Quantum mechanical calculations at the B3LYP/6-31G* level demonstrate that this hybrid architecture achieves an optimal frontier molecular orbital (FMO) gap of 5.2 eV, suggesting enhanced stability against oxidative degradation compared to parent heterocycles. The LUMO localization on the benzothiazole ring further indicates preferential sites for nucleophilic attack in biological systems.
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Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-phenylethyl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c20-18-17(19-21-14-8-4-5-9-16(14)24-19)15(23)12-22(18)11-10-13-6-2-1-3-7-13/h1-9,20,23H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUURTYAKGFJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1CCC2=CC=CC=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole moiety, which is then coupled with a pyrrolone derivative. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different functional groups such as halides or amines .
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
a. Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole exhibit potent anticancer properties. The structure of 5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one suggests potential interactions with biological targets involved in cancer progression. Studies have shown that compounds containing benzo[d]thiazole moieties can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .
b. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The thiazole ring is known for contributing to the antimicrobial efficacy of similar compounds, making this derivative a candidate for further investigation in the development of new antibiotics .
c. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of thiazole-containing compounds. The ability of this compound to modulate neuroinflammatory pathways could position it as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thiazole Ring : Utilizing thioketones or thioamides in the presence of appropriate catalysts.
- Pyrrole Synthesis : The pyrrole moiety can be synthesized through cyclization reactions involving α,β-unsaturated carbonyl compounds.
- Final Coupling : The final compound is formed through coupling reactions that incorporate the phenethyl group.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study evaluating the anticancer potential of thiazole derivatives, this compound was tested against various cancer cell lines. Results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of 5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocycles
Benzo[d]imidazole Derivatives
Compounds such as 5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-1H-pyrrol-3(2H)-one (CAS 64532-07-6) and 5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dichlorophenyl)-1H-pyrrol-3(2H)-one (CAS 857492-83-2) replace the benzo[d]thiazole group with a benzo[d]imidazole. Key differences include:
- Electronic Effects : Benzimidazole has two nitrogen atoms in the fused ring, increasing electron density compared to the sulfur-containing benzothiazole. This may alter binding interactions in biological targets .
- Bioactivity : Benzimidazole derivatives are often associated with antiviral and anticancer activities, whereas benzothiazole analogs show stronger antitumor efficacy in some studies .
Pyrazole and Thiazole Hybrids
Compounds like 5-amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile () and 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () integrate pyrazole or thiazole rings. These hybrids exhibit:
Substituent Effects on Physicochemical Properties
Phenethyl vs. Phenyl Groups
- Lipophilicity: The phenethyl group in the target compound increases logP compared to phenyl-substituted analogs (e.g., 5-amino-4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrrol-3(2H)-one), enhancing blood-brain barrier penetration .
- Melting Points : Phenethyl derivatives generally have lower melting points than halogenated analogs (e.g., 1-(2,4-dichlorophenyl) in ), which exhibit MPs >250°C due to stronger intermolecular forces .
Halogenated Derivatives
- Electron-Withdrawing Effects: Fluorine or chlorine atoms (e.g., 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1H-pyrrol-3(2H)-one, CAS 459137-97-4) improve metabolic stability and receptor binding affinity via halogen bonding .
Antitumor Activity
- Benzothiazole vs. Benzimidazole : The compound 2-(6-(benzo[d]oxazol-2-yl)benzo[d]thiazol-2-yl)acetonitrile () demonstrated 50% inhibition of tumor cell lines at 10 µM, while benzimidazole analogs required higher concentrations for similar effects .
- Role of Substituents : Phenethyl and fluorophenyl groups enhance cytotoxicity compared to methyl or butoxypropyl substituents, as seen in and .
Anti-Tubercular Activity
- Azo-Linked Analogs : Compounds like 5-methyl-2-(5-methylbenzo[d]thiazol-2-yl)-4-(p-tolyldiazenyl)-1H-pyrazol-3(2H)-one () showed potent anti-tubercular activity (MIC: 1.6 µg/mL), suggesting that electron-donating groups (e.g., -CH₃) on the benzothiazole ring enhance efficacy .
Biological Activity
5-Amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one, with the CAS number 457638-95-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H17N3OS, with a molecular weight of 335.42 g/mol. Its structure features a pyrrole ring fused with a benzothiazole moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Activity :
- The compound has shown promising results against several bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are known to cause serious infections in humans. Studies have indicated that modifications to the benzothiazole scaffold enhance its inhibitory effects on DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .
-
Neuroprotective Effects :
- In the context of neurodegenerative diseases, preliminary studies suggest that this compound may interact with serotonin receptors and monoamine oxidase B (MAO-B), potentially offering therapeutic benefits for conditions like Perry disease . The pharmacophore modeling indicates that it could serve as a lead compound for developing neuroprotective agents.
- Anticancer Potential :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial DNA replication. For instance, it has been shown to inhibit DNA gyrase and topoisomerase IV effectively, which are critical for bacterial survival .
- Receptor Modulation : Its interaction with serotonin receptors suggests a potential role in modulating neurotransmitter systems, which could be beneficial in treating mood disorders and neurodegeneration .
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of various benzothiazole derivatives, this compound was tested against clinical isolates of Acinetobacter baumannii. The results demonstrated an IC50 value indicating significant antibacterial activity compared to standard antibiotics .
Case Study 2: Neuroprotective Properties
A recent pharmacological study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and improve neuronal survival rates in vitro .
Table 1: Biological Activity Summary
| Activity Type | Target | Mechanism | Reference |
|---|---|---|---|
| Antimicrobial | DNA gyrase | Inhibition | |
| Neuroprotective | Serotonin receptors | Modulation | |
| Anticancer | Various cancer cells | Cytotoxicity |
Table 2: IC50 Values Against Bacterial Strains
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 5-amino-4-(benzo[d]thiazol-2-yl)-... | Acinetobacter baumannii | 12.5 |
| 5-amino derivatives | Pseudomonas aeruginosa | 15.0 |
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves evaluating reaction conditions (solvent, temperature, catalyst) and purification methods. For example:
- Cyclization reactions (e.g., using ethanol or DMF/EtOH mixtures) can enhance ring closure efficiency, as demonstrated in analogous pyrrolone syntheses .
- Mannich reaction protocols (e.g., N-methylation or phenethylation steps) should be monitored via TLC to minimize by-products. Adjusting stoichiometry of reagents like phenethylamine may improve regioselectivity .
- Recrystallization from DMF/EtOH (1:1) or column chromatography with silica gel (eluent: ethyl acetate/hexane) can isolate the target compound with >95% purity .
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Assign signals for the benzo[d]thiazole (δ 7.2–8.5 ppm for aromatic protons) and pyrrolone NH/amine groups (δ 5.0–6.0 ppm). Coupling patterns can confirm substitution positions .
- FTIR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) functional groups .
- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the molecular formula .
- X-ray crystallography : Use SHELXL for refinement, particularly for resolving torsional angles in the phenethyl group .
Advanced: How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during structure determination?
Methodological Answer:
Contradictions arise from crystal imperfections or dynamic motion. Strategies include:
- SHELXL refinement : Apply TWIN/BASF commands to model twinning and PART/SUMP instructions to address disordered regions .
- ORTEP-3 visualization : Analyze thermal ellipsoids to distinguish static disorder (e.g., phenethyl group rotation) from dynamic effects .
- Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts, improving resolution (<0.8 Å) .
Advanced: What computational strategies predict the compound’s reactivity or binding interactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism (e.g., keto-enol forms of the pyrrolone ring) .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., benzo[d]thiazole binding to kinase ATP pockets). Validate with experimental IC50 data .
- MD simulations : Analyze solvation effects on stability using GROMACS with explicit water models .
Basic: How can tautomeric equilibria of the pyrrolone ring be analyzed experimentally?
Methodological Answer:
- Variable-temperature NMR : Monitor chemical shift changes (e.g., NH protons) between 25°C and −40°C to detect keto-enol interconversion .
- UV-Vis spectroscopy : Track absorbance changes (e.g., 250–300 nm) in solvents of varying polarity (e.g., DMSO vs. hexane) .
- X-ray diffraction : Compare bond lengths (C=O vs. C–O) to identify dominant tautomers in the solid state .
Advanced: What strategies enable regioselective functionalization of the pyrrolone ring?
Methodological Answer:
- Directed C–H activation : Use Pd(OAc)₂ with ligands (e.g., PCy₃) to functionalize the 4-position of the pyrrolone ring, leveraging the electron-withdrawing benzo[d]thiazole group .
- Protecting groups : Temporarily protect the 5-amino group with Boc anhydride to direct electrophilic substitution (e.g., nitration) at the 3-position .
- Microwave-assisted synthesis : Enhance reaction rates and selectivity for heterocyclic coupling (e.g., Suzuki-Miyaura at 100°C, 30 min) .
Advanced: How can discrepancies in biological activity data (e.g., IC50 variability) be addressed?
Methodological Answer:
- Dose-response validation : Repeat assays in triplicate using standardized cell lines (e.g., HEK293 for kinase inhibition) with positive controls .
- Metabolite profiling : Use LC-MS to rule out compound degradation under assay conditions .
- Structural analogs : Synthesize derivatives (e.g., replacing phenethyl with cyclopropylmethyl) to correlate activity with substituent effects .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste disposal : Neutralize acidic/basic by-products before discarding in halogenated waste containers .
- Emergency procedures : In case of inhalation, administer oxygen and seek medical attention with the SDS (Safety Data Sheet) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
